molecular formula C58H95N9O16 B10773626 Grassystatin A

Grassystatin A

Cat. No.: B10773626
M. Wt: 1174.4 g/mol
InChI Key: JZYWSTGTBRHGTL-BIXXXADNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grassystatin A is a linear decadepsipeptide compound derived from marine cyanobacteria. It is known for its potent inhibitory activity against cathepsin E, an aspartic protease involved in antigen presentation.

Preparation Methods

Grassystatin A is synthesized through a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. The synthetic route involves the assembly of a statine unit-containing peptide chain, followed by cyclization to form the final decadepsipeptide structure. The reaction conditions typically include the use of specific enzymes and cofactors to facilitate the assembly and cyclization processes .

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the compound. Current approaches involve the cultivation of marine cyanobacteria under controlled conditions, followed by extraction and purification of the desired peptide .

Chemical Reactions Analysis

Grassystatin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.

Scientific Research Applications

Grassystatin A has a wide range of scientific research applications, including:

Mechanism of Action

Grassystatin A exerts its effects by selectively inhibiting cathepsin E. The mechanism involves the binding of this compound to the active site of cathepsin E, preventing the protease from cleaving its substrates. This inhibition disrupts the normal function of cathepsin E in antigen processing and presentation, leading to reduced immune responses .

Comparison with Similar Compounds

Grassystatin A is structurally and functionally similar to other statine-containing peptides, such as pepstatin A. this compound exhibits higher selectivity for cathepsin E over other aspartic proteases like cathepsin D. This selectivity is attributed to the unique structural features of this compound, which allow it to interact more effectively with the active site of cathepsin E .

Similar compounds include:

This compound’s unique selectivity and potency make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C58H95N9O16

Molecular Weight

1174.4 g/mol

IUPAC Name

methyl (2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[(2S)-2-[(2S)-2-(dimethylamino)-3-methylbutanoyl]oxy-3-methylbutanoyl]oxy-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]-methylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C58H95N9O16/c1-30(2)25-38(43(69)29-45(71)64-46(36(12)68)52(74)60-35(11)54(76)66(15)42(27-37-21-18-17-19-22-37)55(77)67-24-20-23-41(67)56(78)81-16)61-51(73)40(28-44(59)70)62-50(72)39(26-31(3)4)63-53(75)48(33(7)8)82-58(80)49(34(9)10)83-57(79)47(32(5)6)65(13)14/h17-19,21-22,30-36,38-43,46-49,68-69H,20,23-29H2,1-16H3,(H2,59,70)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H,64,71)/t35-,36+,38-,39-,40-,41-,42+,43-,46-,47-,48+,49-/m0/s1

InChI Key

JZYWSTGTBRHGTL-BIXXXADNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)O)O

Canonical SMILES

CC(C)CC(C(CC(=O)NC(C(C)O)C(=O)NC(C)C(=O)N(C)C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)OC)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)OC(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C

Origin of Product

United States

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